3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20129201
InChI: InChI=1S/C20H20N2O4/c1-26-15-8-6-14(7-9-15)10-12-21-18(23)11-13-22-19(24)16-4-2-3-5-17(16)20(22)25/h2-9H,10-13H2,1H3,(H,21,23)
SMILES:
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

CAS No.:

Cat. No.: VC20129201

Molecular Formula: C20H20N2O4

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide -

Specification

Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
IUPAC Name 3-(1,3-dioxoisoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
Standard InChI InChI=1S/C20H20N2O4/c1-26-15-8-6-14(7-9-15)10-12-21-18(23)11-13-22-19(24)16-4-2-3-5-17(16)20(22)25/h2-9H,10-13H2,1H3,(H,21,23)
Standard InChI Key KOCZPIQFOPYEHN-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Introduction

The compound 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a synthetic organic molecule featuring a complex structure that includes an isoindole moiety. Its molecular formula and weight are not explicitly detailed in the available sources, but it is known to have a molecular weight of approximately 312.36 g/mol, as reported by similar compounds. This compound is of interest due to its potential biological activities, which are influenced by its structural components.

Biological Activities and Potential Applications

Compounds with similar structural motifs to 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide exhibit diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The isoindole structure is known for its ability to interact with various biological targets, potentially influencing pathways related to cell proliferation and apoptosis.

Synthesis and Research Methods

The synthesis of this compound can be achieved through several methods, though specific details are not provided in the available literature. Interaction studies involving this compound may focus on its binding affinity to specific receptors or enzymes relevant to disease pathways. Such studies could involve molecular docking approaches to predict how the compound interacts with biological targets .

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamideNot specifiedContains trichloroethyl group; potential for different biological activity
Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoateNot specifiedEster derivative; different pharmacological profile
6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxyphenyl)butanamideNot specifiedSimilar isoindole structure; variations in side chains

The uniqueness of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide lies in its specific combination of functional groups and the presence of both dioxo and methoxyphenyl moieties, which may confer distinct pharmacological properties compared to other similar compounds.

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